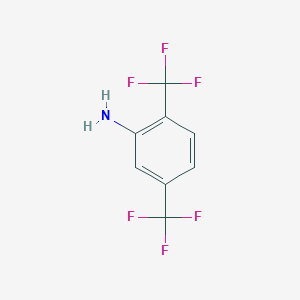

2,5-Bis(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMVIJUAZAEWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352132 | |

| Record name | 2,5-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-93-8 | |

| Record name | 2,5-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,5-Bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular structure, characterized by two trifluoromethyl groups on the aniline (B41778) ring, imparts distinct chemical and physical properties that make it a valuable intermediate in the synthesis of complex molecules. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and a visualization of its role in synthetic pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General Properties

| Property | Value |

| CAS Number | 328-93-8 |

| Molecular Formula | C₈H₅F₆N |

| Molecular Weight | 229.12 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid.[1] |

| Purity | ≥ 98% (GC) |

Table 2: Spectroscopic and Structural Information

| Property | Value |

| SMILES String | Nc1cc(ccc1C(F)(F)F)C(F)(F)F |

| InChI Key | XWMVIJUAZAEWIE-UHFFFAOYSA-N |

Table 3: Physicochemical Data

| Property | Value | Conditions |

| Boiling Point | 177 °C | at 760 mmHg (atmospheric pressure) |

| 70-71 °C | at 15 mmHg.[2][3][4][5] | |

| Density | 1.467 g/mL | at 25 °C.[3][6] |

| 1.48 g/cm³ | ||

| Refractive Index | 1.432 | at 20 °C (n20/D).[3][4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[6] Soluble in DMSO.[5][7] | |

| Flash Point | 71 °C (159.8 °F) | Closed cup.[3] |

| pKa | 0.24 (Predicted) |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for the characterization and application of chemical compounds. Below are detailed methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[4]

-

Apparatus : Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), and a heating source.

-

Procedure :

-

A small amount of this compound is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube or oil bath.

-

The bath is heated gently. A stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted.

-

The heating is stopped, and the bath is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

-

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

-

Apparatus : Pycnometer (density bottle), analytical balance, and a constant temperature water bath.

-

Procedure :

-

The empty, clean, and dry pycnometer is weighed (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted, and the pycnometer is reweighed (m₂). The mass of the water is m₂ - m₁.

-

The pycnometer is emptied, dried, and filled with this compound.

-

The same thermal equilibration procedure is followed, and the pycnometer is weighed again (m₃). The mass of the liquid is m₃ - m₁.

-

The density (ρ) is calculated using the formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water, where ρ_water is the known density of water at the experimental temperature.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Apparatus : Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).

-

Procedure :

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned and a few drops of this compound are applied to the lower prism.

-

The prisms are closed and the instrument is allowed to reach thermal equilibrium (e.g., 20 °C) by circulating water from the constant temperature bath.

-

The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus : Test tubes, analytical balance, vortex mixer, and a constant temperature bath.

-

Procedure :

-

A known volume of the solvent (e.g., chloroform, ethyl acetate, or DMSO) is placed in a test tube.

-

A small, weighed amount of this compound is added to the solvent.

-

The mixture is agitated using a vortex mixer and placed in a constant temperature bath to reach equilibrium.

-

If the solute dissolves completely, more is added in small, weighed increments until a saturated solution is formed (i.e., solid material remains undissolved).

-

The total mass of the dissolved solute is used to express the solubility, often in terms of g/100 mL or mol/L.

-

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of various pharmaceuticals.[8] A notable application is in the preparation of Dutasteride, a 5-alpha reductase inhibitor used in the treatment of benign prostatic hyperplasia.[5] The general synthetic workflow is outlined below.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. This compound | 328-93-8 [chemicalbook.com]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - CAS-Number 328-93-8 - Order from Chemodex [chemodex.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to 2,5-Bis(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)aniline is a specialized fluorinated aromatic amine with the chemical formula C₈H₅F₆N.[1][2] Identified by its CAS number 328-93-8, this compound is a significant building block in organic synthesis, particularly valued in the pharmaceutical, agrochemical, and materials science sectors.[1][3] Its structure, featuring two potent electron-withdrawing trifluoromethyl (-CF₃) groups on the aniline (B41778) ring, imparts unique chemical and physical properties that enhance reactivity, metabolic stability, and lipophilicity in target molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its notable application in the development of the drug Dutasteride.

Core Chemical and Physical Properties

This compound is typically a clear, colorless to light yellow liquid at room temperature.[1][5] The presence of the trifluoromethyl groups significantly influences its electronic properties and reactivity.[3]

| Property | Value |

| Molecular Formula | C₈H₅F₆N |

| Molecular Weight | 229.12 g/mol [2][6] |

| Appearance | Clear colorless to light orange/yellow liquid[1][5] |

| Boiling Point | 70-71 °C at 15 mmHg[6][7] |

| Density | 1.467 g/mL at 25 °C[6][7] |

| Refractive Index (n20/D) | 1.432[6][7] |

| Flash Point | 71 °C (159.8 °F) - closed cup[6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[8][9] Soluble in DMSO.[5] |

| pKa | 0.24 ± 0.10 (Predicted)[9] |

| Storage | Store at room temperature in a dark place under an inert atmosphere.[8][9] |

Synthesis of this compound: An Experimental Protocol

The primary method for synthesizing this compound is through the reduction of its corresponding nitro compound, 2,5-bis(trifluoromethyl)nitrobenzene (B1333550).[4] A common and effective method is catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of 2,5-Bis(trifluoromethyl)nitrobenzene[7][8]

This protocol details the reduction of 2,5-bis(trifluoromethyl)nitrobenzene to this compound using a Raney nickel catalyst.

Materials:

-

2,5-bis(trifluoromethyl)nitrobenzene (10.0 g)

-

Raney nickel catalyst (1.05 g, 10 wt%)

-

Isopropanol (100 mL)

-

Autoclave

-

Hydrogen gas source

-

Filtration apparatus

Procedure:

-

Catalyst and Solvent Addition: To an autoclave, add 1.05 g of Raney nickel catalyst and 100 mL of isopropanol.

-

Reactant Addition: Add 10.0 g of 2,5-bis(trifluoromethyl)nitrobenzene to the autoclave.

-

Hydrogenation:

-

Stir the mixture and introduce hydrogen gas until the pressure inside the autoclave reaches 5 kg/cm ².

-

Increase the temperature to 70 °C.

-

Continue the reaction for 8 hours, maintaining the temperature between 70-90 °C.

-

-

Work-up:

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Carefully release the hydrogen pressure.

-

Remove the Raney nickel catalyst by filtration.

-

Wash the filtrate with isopropanol.

-

-

Isolation:

-

Confirmation: The structure of the product can be confirmed by GC-MS, ¹H-NMR, and ¹⁹F-NMR analysis.[7][8]

Application in Drug Development: The Case of Dutasteride

A primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals.[1] It is notably used in the preparation of Dutasteride, a drug for treating benign prostatic hyperplasia (BPH).[7][8][9]

Dutasteride is an inhibitor of 5α-reductase, an enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[10][11] By inhibiting both isoforms of 5α-reductase, Dutasteride significantly reduces DHT levels, which is a key factor in the development of BPH.[11] The 2,5-bis(trifluoromethyl)phenyl group, derived from the aniline intermediate, is a critical component of the Dutasteride molecule, contributing to its high potency.[10][11]

The mechanism of action for Dutasteride involves blocking the conversion of testosterone, thereby reducing the androgenic signaling that leads to prostate growth.

Conclusion

This compound is a highly functionalized intermediate with distinct properties conferred by its trifluoromethyl groups. Its synthesis is well-established, and its role as a key building block is exemplified by its use in the production of Dutasteride, a potent therapeutic agent. This technical guide provides researchers and drug development professionals with the core data and methodologies necessary for utilizing this versatile compound in advanced chemical synthesis and pharmaceutical innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H5F6N | CID 719818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound - CAS-Number 328-93-8 - Order from Chemodex [chemodex.com]

- 6. This compound 99 328-93-8 [sigmaaldrich.com]

- 7. This compound | 328-93-8 [chemicalbook.com]

- 8. This compound CAS#: 328-93-8 [m.chemicalbook.com]

- 9. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5-Bis(trifluoromethyl)aniline, a key fluorinated intermediate in the chemical and pharmaceutical industries. Its unique molecular structure, featuring a benzene (B151609) ring substituted with an amino group and two highly electronegative trifluoromethyl (CF₃) groups, imparts distinct properties that make it a valuable building block for complex molecular architectures.

Core Chemical and Physical Properties

This compound is typically a clear, colorless to light yellow liquid under standard conditions.[1] The presence of the two electron-withdrawing trifluoromethyl groups significantly influences its chemical reactivity and physical characteristics compared to unsubstituted aniline (B41778).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 328-93-8 | [1][3] |

| Molecular Formula | C₈H₅F₆N | [1][3][4] |

| Molecular Weight | 229.12 g/mol | [1][3][5] |

| Appearance | Clear colorless to light orange/yellow liquid or oil | [1][6] |

| Boiling Point | 70-71 °C at 15 mmHg | [5][6][7] |

| 177 °C at 760 mmHg | [1] | |

| Density | 1.467 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n20/D) | 1.432 | [5][6][7] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [5][8] |

| pKa | 0.24 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in Chloroform and Ethyl Acetate (Slightly) | [6][9] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature in a dark, inert atmosphere.[6] Protect from light and moisture.[9] | |

| Stability | Stable under normal handling and storage conditions.[10] |

Synthesis and Experimental Protocols

The most common industrial synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 2,5-bis(trifluoromethyl)nitrobenzene (B1333550).[6][7] This reduction reaction is efficient and results in high purity and yield.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Bis(trifluoromethyl)nitrobenzene

This protocol is based on established patent literature for the synthesis of this compound.[7][11]

Materials:

-

2,5-bis(trifluoromethyl)nitrobenzene (10.0 g)

-

Raney Nickel catalyst (1.05 g, 10 wt%)

-

Isopropanol (B130326) (100 mL)

-

Hydrogen gas (H₂)

-

Autoclave reactor

Procedure:

-

Reactor Charging: To a suitable autoclave, add the Raney Nickel catalyst (1.05 g) and isopropanol (100 mL).[7][11]

-

Substrate Addition: Add 10.0 g of 2,5-bis(trifluoromethyl)nitrobenzene to the reactor.[7][11]

-

Pressurization: Seal the autoclave and begin stirring. Purge the system with hydrogen gas and then pressurize to 5 kg/cm ².[7][11]

-

Heating and Reaction: Heat the mixture to 70 °C. The reaction is maintained at a temperature between 70-90 °C for 8 hours.[7][11]

-

Cooling and Depressurization: After the reaction is complete, allow the autoclave to cool to room temperature and carefully release the excess hydrogen pressure.[7][11]

-

Work-up:

-

Isolation: Concentrate the filtrate under reduced pressure to remove the isopropanol solvent. The remaining residue is the desired product, this compound.[7][11]

Results:

-

Confirmation: The structure of the product is typically confirmed by GC-MS, ¹H-NMR, and ¹⁹F-NMR analysis.[7][11]

Key Applications in Research and Development

This aniline derivative is a versatile intermediate with applications spanning pharmaceuticals, agrochemicals, and material science.[1][2] The trifluoromethyl groups are crucial for enhancing the biological efficacy, stability, and pharmacokinetic properties of the final products.[1][12]

-

Pharmaceutical Development: It is a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its most notable use is in the preparation of Dutasteride, a potent 5α-reductase inhibitor used to treat benign prostatic hyperplasia (BPH).[7][13] The 2,5-bis(trifluoromethyl)phenyl group in Dutasteride makes it significantly more potent than its analogue, finasteride.[14][15] It is also used in research for drugs targeting neurological disorders.[1]

-

Agrochemicals: The compound is utilized in the formulation of modern herbicides and pesticides.[1][2] The CF₃ groups often increase the metabolic stability and effectiveness of these agents against target pests.[1]

-

Material Science: It is incorporated into high-performance polymers and coatings to impart enhanced thermal stability and chemical resistance.[1]

-

Dyes and Electronics: Its unique electronic properties make it a candidate for applications in the synthesis of specialty dyes and materials for organic electronic devices.[1]

Role in Drug Discovery and Biological Activity

While this compound itself is an intermediate, the structural motif it provides is of great interest in medicinal chemistry. The inclusion of trifluoromethyl groups in a drug candidate can profoundly enhance its properties.[12]

-

Metabolic Stability: The C-F bond is exceptionally strong, making CF₃ groups resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[12]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its interaction with hydrophobic binding pockets in target proteins.[12]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the entire molecule, potentially leading to stronger and more specific binding to biological targets.[2]

The significant impact of this moiety is exemplified in the drug Dutasteride.

Although data on the direct biological activity of this compound is limited, related trifluoromethylaniline derivatives have shown potential antimicrobial activity, suggesting a broader utility for this class of compounds in drug development.[16][17]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[18][19]

Table 2: GHS Hazard and Safety Information

| Category | Details | References |

| Pictograms | GHS07 (Exclamation Mark) | [18] |

| Signal Word | Warning | [5][18][20] |

| Hazard Class | 6.1 (Toxic) | [6] |

| Packing Group | III | [6][13] |

| Hazard Statements (H-phrases) | H227: Combustible liquid. | [20] |

| H302: Harmful if swallowed. | [3][18][20] | |

| H312: Harmful in contact with skin. | [3][18][20] | |

| H315: Causes skin irritation. | [5][18][20] | |

| H319: Causes serious eye irritation. | [5][18][20] | |

| H332: Harmful if inhaled. | [3][18][20] | |

| H335: May cause respiratory irritation. | [5][20] | |

| Precautionary Statements (P-phrases) | P261: Avoid breathing mist or vapors. | [5][18][20] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [18][20] | |

| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [18] | |

| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [18] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20] |

Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[19][21] Install safety showers and eye wash stations nearby.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][20] For operations that may generate vapors, a NIOSH-approved respirator is recommended.[18]

-

Fire Safety: Keep away from heat, sparks, and open flames.[19] Use CO₂, dry chemical, or foam for extinction.[19]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep under an inert atmosphere and protect from light.[6]

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[19] Seek medical attention if irritation persists.[18]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[19] Seek immediate medical attention.[18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[19]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H5F6N | CID 719818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,5-二(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 328-93-8 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 328-93-8 [chemicalbook.com]

- 8. This compound 99 328-93-8 [sigmaaldrich.com]

- 9. This compound - CAS-Number 328-93-8 - Order from Chemodex [chemodex.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound CAS 328-93-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. echemi.com [echemi.com]

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on 2,5-Bis(trifluoromethyl)aniline, a key chemical intermediate in various industrial and pharmaceutical applications.

Core Molecular Data

This compound is an organic compound characterized by an aniline (B41778) core substituted with two trifluoromethyl groups. These fluorine-containing moieties significantly influence the molecule's chemical properties, such as its stability and reactivity.[1]

Below is a summary of its fundamental molecular data.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅F₆N | [1][2][3] |

| Molecular Weight | 229.12 g/mol | [2][3][4] |

| Alternate Formula | (CF₃)₂C₆H₃NH₂ | |

| CAS Number | 328-93-8 | [1][3] |

Molecular Structure and Composition

The structure of this compound consists of a central benzene (B151609) ring attached to an amine group (-NH₂) and two trifluoromethyl (-CF₃) groups at positions 2 and 5. The diagram below illustrates the logical relationship between the constituent parts of the molecule.

Applications and Uses

This compound serves as a crucial building block in organic synthesis. Its unique electronic properties make it a valuable intermediate in the production of:

-

Pharmaceuticals : It is notably used in the synthesis of Dutasteride, a drug for treating benign prostatic hyperplasia.[5] It is also explored for pharmaceuticals targeting neurological disorders.[1]

-

Agrochemicals : The compound is utilized in formulating more stable and effective herbicides and pesticides.[1]

-

Advanced Materials : It is used in the development of specialized dyes and polymers, where it can impart desirable characteristics like enhanced thermal stability.[1]

Example Experimental Protocol: Synthesis

The following is a summarized experimental protocol for the synthesis of this compound from 2,5-bis(trifluoromethyl)nitrobenzene (B1333550).

Workflow Diagram

Methodology

-

Charging the Reactor : An autoclave is charged with a Raney nickel catalyst (10 wt%) and isopropanol. Subsequently, 2,5-bis(trifluoromethyl)nitrobenzene is added to the mixture.[5]

-

Hydrogenation Reaction : Hydrogen gas is introduced into the sealed autoclave with stirring until the pressure stabilizes at 5 kg/cm ². The temperature is then raised to 70°C and maintained between 70-90°C for approximately 8 hours to facilitate the reaction.[5]

-

Catalyst Removal : After the reaction is complete, the system is allowed to cool to room temperature, and the hydrogen pressure is released. The Raney nickel catalyst is then removed from the reaction mixture by filtration.[5]

-

Product Isolation : The collected filtrate is washed with isopropanol and then concentrated to yield the final product, this compound.[5] The structure of the resulting product is typically confirmed using GC-MS, ¹H-NMR, and ¹⁹F-NMR analysis.[5]

References

2,5-Bis(trifluoromethyl)aniline synthesis from 2,5-bis(trifluoromethyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-bis(trifluoromethyl)aniline from its nitro precursor, 2,5-bis(trifluoromethyl)nitrobenzene (B1333550). This transformation is a critical step in the production of various pharmaceuticals and agrochemicals, where the unique electronic properties of the trifluoromethyl groups impart desirable characteristics such as enhanced metabolic stability and lipophilicity. The primary method discussed is the catalytic hydrogenation of the nitro group, a robust and widely utilized industrial process.

Core Synthesis Pathway: Catalytic Hydrogenation

The reduction of 2,5-bis(trifluoromethyl)nitrobenzene to this compound is most commonly achieved through catalytic hydrogenation. This process involves the use of a catalyst, typically a transition metal, to facilitate the reaction of the nitro compound with hydrogen gas. The overall reaction is a selective reduction of the nitro group to an amine group, leaving the trifluoromethyl groups and the aromatic ring intact.

Experimental Protocol: Raney Nickel Catalyzed Hydrogenation

A well-documented and effective method for this synthesis employs Raney Nickel as the catalyst in an isopropanol (B130326) solvent.[1][2][3]

Materials:

-

2,5-Bis(trifluoromethyl)nitrobenzene

-

Raney Nickel (10 wt%)

-

Isopropanol

-

Hydrogen Gas

-

Autoclave/Pressure Reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Charging: To a suitable autoclave, add 1.05 g of Raney Nickel catalyst (10 wt%) and 100 mL of isopropanol.[1][2][3]

-

Addition of Starting Material: Carefully add 10.0 g of 2,5-bis(trifluoromethyl)nitrobenzene to the autoclave.[1][2][3]

-

Pressurization: Seal the autoclave and introduce hydrogen gas with stirring until the internal pressure reaches 5 kg/cm ².[1][2][3]

-

Heating and Reaction: Increase the temperature of the reaction mixture to 70°C. The reaction is then continued at a temperature range of 70-90°C for 8 hours.[1][2][3]

-

Cooling and Depressurization: After the reaction is complete, allow the autoclave to cool to room temperature and then carefully release the hydrogen pressure.[1]

-

Catalyst Removal: Open the autoclave and remove the Raney Nickel catalyst by filtration. Wash the filtered catalyst with a small amount of isopropanol to recover any residual product.[1]

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the isopropanol. The resulting residue is this compound.[1][2][3]

-

Analysis: The product can be analyzed for purity and identity using techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR).[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Raney Nickel catalyzed hydrogenation of 2,5-bis(trifluoromethyl)nitrobenzene.

| Parameter | Value | Reference |

| Starting Material | 2,5-Bis(trifluoromethyl)nitrobenzene | [1][2][3] |

| Catalyst | Raney Nickel (10 wt%) | [1][2][3] |

| Solvent | Isopropanol | [1][2][3] |

| Hydrogen Pressure | 5 kg/cm ² | [1][2][3] |

| Reaction Temperature | 70-90°C | [1][2][3] |

| Reaction Time | 8 hours | [1][2][3] |

| Product Yield | 6.42 g (73%) | [1][2][3] |

| Product Purity (GC) | 99.4% | [1][2][3] |

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Alternative Reduction Methods

While catalytic hydrogenation with Raney Nickel is a well-established method, other reduction techniques can also be employed for the conversion of nitroarenes to anilines. These methods may be suitable depending on the scale of the reaction, available equipment, and desired selectivity. Some of these alternatives include:

-

Other Hydrogenation Catalysts: Catalysts such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are also effective for nitro group reductions and may offer different activity and selectivity profiles.[4] The choice of catalyst and support can significantly influence the reaction kinetics and outcome.

-

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as cyclohexene (B86901) or formic acid, in the presence of a catalyst (e.g., Pd/C). This approach can be advantageous as it avoids the need for high-pressure hydrogen gas.

-

Metal-Acid Reductions: Classical methods using metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid) can also effect the reduction of nitro groups. However, these methods often require stoichiometric amounts of the metal and can generate significant waste, making them less favorable for large-scale industrial processes.

The selection of the most appropriate synthetic route will depend on a thorough evaluation of factors such as catalyst cost and availability, reaction conditions, product yield and purity requirements, and environmental considerations. The detailed protocol provided for the Raney Nickel catalyzed hydrogenation serves as a robust starting point for researchers and professionals in the field.

References

Spectroscopic Profile of 2,5-Bis(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Bis(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and advanced materials. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by presenting detailed spectroscopic data and the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.34 | d | 8.4 | H-4 |

| 7.15 | s | H-6 | |

| 6.95 | d | 8.4 | H-3 |

| 4.50 (broad s) | s | NH₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.8 | C-1 |

| 131.5 (q, J = 31 Hz) | C-2 |

| 126.8 (q, J = 3.5 Hz) | C-6 |

| 124.0 (q, J = 272 Hz) | CF₃ (at C-2) |

| 122.0 (q, J = 272 Hz) | CF₃ (at C-5) |

| 119.5 (q, J = 4 Hz) | C-4 |

| 115.8 | C-3 |

| 114.9 (q, J = 30 Hz) | C-5 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485, 3395 | Strong | N-H stretching (asymmetric and symmetric) |

| 1630 | Strong | N-H bending (scissoring) |

| 1520 | Strong | Aromatic C=C stretching |

| 1460 | Medium | Aromatic C=C stretching |

| 1350 | Very Strong | C-F stretching |

| 1280 | Very Strong | C-N stretching (aromatic amine) |

| 1170, 1130 | Very Strong | C-F stretching |

| 890 | Strong | Aromatic C-H out-of-plane bending |

Technique: Attenuated Total Reflectance (ATR) on a neat liquid sample.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 229 | 100 | [M]⁺ (Molecular Ion) |

| 210 | 20 | [M-F]⁺ |

| 180 | 15 | [M-CF₃+H]⁺ |

| 160 | 80 | [M-CF₃]⁺ |

| 111 | 30 | [C₆H₄N]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are tailored for the analysis of fluorinated aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[1] The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE 400 MHz spectrometer.

-

¹H NMR: A standard single-pulse experiment was used with a 30° pulse angle and a relaxation delay of 1.0 second. A total of 16 scans were accumulated.

-

¹³C NMR: A proton-decoupled pulse sequence (¹³C{¹H}) was employed with a 45° pulse angle and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) was processed using MestReNova software. A Fourier transform was applied, followed by manual phasing and baseline correction to obtain the final spectra.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A single drop of neat this compound liquid was placed directly onto the diamond crystal of the ATR accessory.[2][3]

Instrumentation and Data Acquisition: The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[4] The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (B109758) at a concentration of approximately 100 µg/mL.[6]

Instrumentation and Data Acquisition: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.[6][7]

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 400.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical substance such as this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Bis(trifluoromethyl)aniline. Due to the limited availability of experimentally derived public data, this guide utilizes high-quality predicted spectral data to facilitate research and development activities involving this compound. The information is presented in a structured format, including comprehensive data tables, detailed experimental protocols, and visual diagrams to elucidate molecular structure and analytical workflows.

Introduction

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the aniline (B41778) ring imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate interpretation of its NMR spectra is crucial for structural verification, purity assessment, and understanding its chemical behavior.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference in the absence of publicly available experimental spectra.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.53 | d | 8.2 | H-4 |

| 7.17 | dd | 8.2, 1.8 | H-3 |

| 7.08 | d | 1.8 | H-6 |

| 4.15 | br s | - | -NH₂ |

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 145.8 | s | - | C-1 |

| 131.5 | q | 33.0 | C-2 |

| 128.2 | q | 3.5 | C-3 |

| 124.0 | q | 272.0 | C-CF₃ (at C-2) |

| 123.5 | q | 272.0 | C-CF₃ (at C-5) |

| 122.1 | q | 4.5 | C-4 |

| 119.8 | q | 3.0 | C-6 |

| 117.4 | q | 31.0 | C-5 |

Disclaimer: The NMR data presented in these tables is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols for NMR Analysis

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar fluorinated aromatic compounds.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Chloroform-d (CDCl₃) is a common choice for this compound. Other potential solvents include acetone-d₆ and DMSO-d₆.

-

Sample Concentration: For a standard ¹H NMR spectrum, prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the ¹H or ¹³C frequency to ensure optimal sensitivity and pulse shapes.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16.

-

Spectral Width (SW): 12-16 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Spectral Width (SW): 200-250 ppm.

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automated baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H spectrum to determine the relative proton ratios.

-

Analysis of Coupling Patterns: Analyze the multiplicities and measure the coupling constants (J-values) to elucidate the connectivity of the atoms.

Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular Structure of this compound.

Caption: Workflow for NMR Data Acquisition and Analysis.

An In-depth Technical Guide to the Spectroscopic Analysis of 2,5-Bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical techniques of Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry for the characterization of 2,5-Bis(trifluoromethyl)aniline. This document outlines expected spectral data, provides comprehensive experimental protocols, and visualizes key processes to aid in research and development involving this compound.

Introduction to this compound

This compound is an aromatic amine containing two trifluoromethyl groups on the benzene (B151609) ring. Its chemical structure is C₈H₅F₆N, and it has a monoisotopic mass of 229.03261814 Da.[1] The presence of the electron-withdrawing trifluoromethyl groups significantly influences the molecule's chemical and physical properties, making its accurate identification and characterization crucial in various applications, including pharmaceutical and materials science research. Spectroscopic methods like FTIR and mass spectrometry are indispensable tools for confirming the identity and purity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound.

Expected FTIR Spectral Data

While a publicly available, comprehensive peak list for the FTIR spectrum of this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. The following table summarizes these expected peaks and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3500 | Medium | N-H asymmetric stretching (primary amine) |

| 3300 - 3400 | Medium | N-H symmetric stretching (primary amine) |

| 3000 - 3100 | Weak | Aromatic C-H stretching |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1500 - 1600 | Medium | C=C aromatic ring stretching |

| 1300 - 1400 | Strong | C-N stretching |

| 1100 - 1350 | Very Strong | C-F stretching (asymmetric and symmetric) |

| 800 - 900 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that allows for the direct analysis of liquid or solid samples with minimal preparation.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range is 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum is processed by the instrument's software to produce a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the structure of the compound through its fragmentation pattern.

Expected Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragment ions will be observed due to the loss of specific groups. The table below lists the expected major ions and their m/z values.

| m/z | Ion Formula | Description of Fragment Loss |

| 229 | [C₈H₅F₆N]⁺ | Molecular Ion (M⁺) |

| 210 | [C₈H₅F₅N]⁺ | Loss of a Fluorine radical (F•) |

| 160 | [C₈H₅F₃N]⁺ | Loss of a Trifluoromethyl radical (CF₃•) |

| 145 | [C₇H₅F₃]⁺ | Loss of HCN from the m/z 172 fragment |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocol for Electron Ionization Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source.

-

A direct insertion probe or a gas chromatograph for sample introduction.

Procedure:

-

Sample Introduction: Introduce a small amount of the this compound sample into the ion source.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a chemical sample using FTIR and mass spectrometry.

Caption: Experimental workflow for FTIR and Mass Spectrometry analysis.

Plausible Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Plausible fragmentation of this compound.

References

Technical Guide: Physicochemical Properties of 2,5-Bis(trifluoromethyl)aniline for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acidity constant (pKa) and organic solvent solubility of 2,5-Bis(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, purification processes, and formulation development.

Acidity Constant (pKa) of this compound

The pKa of a molecule is a measure of the acidity of its conjugate acid. For an aniline (B41778) derivative, the pKa refers to the equilibrium constant for the dissociation of the anilinium ion (R-NH3+). The presence of two potent electron-withdrawing trifluoromethyl (-CF3) groups on the aromatic ring significantly decreases the electron density on the nitrogen atom. This reduced basicity results in a very low pKa for the corresponding conjugate acid, indicating that this compound is a very weak base.

Quantitative pKa Data

Direct experimental determination of the pKa for this compound is not widely reported in publicly available literature. However, computational predictions provide a valuable estimate for this property.

| Compound | CAS Number | pKa (Predicted) | Method |

| This compound | 328-93-8 | 0.24 ± 0.10[1][2] | Computational Prediction |

Note: This value represents the pKa of the conjugate acid, ArNH3+.

Logical Relationship: Structural Effects on Basicity

The low pKa value is a direct consequence of the molecule's electronic structure. The trifluoromethyl groups exert a strong negative inductive effect (-I), pulling electron density away from the benzene (B151609) ring and, subsequently, from the nitrogen atom of the amine group. This delocalization reduces the availability of the nitrogen's lone pair of electrons to accept a proton, thereby decreasing the basicity of the aniline compared to the unsubstituted aniline (pKa of conjugate acid ≈ 4.6).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3] The following protocol describes a standard procedure adaptable for a weakly basic compound like this compound, likely requiring a mixed-solvent system due to its low aqueous solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Co-solvent (e.g., Methanol or Acetonitrile, HPLC grade)

-

Deionized water (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Inert gas (Nitrogen or Argon)

2. Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[4]

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a minimal amount of the chosen organic co-solvent.

-

Dilute the solution with deionized water to a final known volume (e.g., 50 mL) and concentration (e.g., 1-10 mM). The final co-solvent percentage should be noted as it influences the apparent pKa.

-

Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[4]

-

-

Titration Environment:

-

Place the sample solution in a jacketed titration vessel on a magnetic stirrer.

-

Purge the solution with an inert gas for 10-15 minutes before and during the titration to displace dissolved CO2.[5]

-

-

Titration Process:

-

Since the compound is a very weak base, an excess of standardized 0.1 M HCl is added to fully protonate the aniline.

-

This acidified solution is then back-titrated with standardized 0.1 M NaOH.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the volume of titrant added and the corresponding pH.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (where the slope, dpH/dV, is maximal).

-

The pKa is equal to the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure reproducibility.[4]

-

Solubility in Organic Solvents

Solubility is a critical parameter for drug development, influencing everything from synthetic workup to bioavailability. This compound is a non-polar, hydrophobic molecule, and as such, it exhibits poor solubility in water but better solubility in organic solvents.

Qualitative Solubility Data

| Solvent | CAS Number | Solubility Profile |

| Chloroform | 67-66-3 | Soluble / Slightly Soluble[1][2][6][7] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[6][7] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[1][2] |

Note: "Slightly Soluble" and "Soluble" are qualitative terms and can vary between sources. Experimental determination is required for precise quantification.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility.[8] It measures the concentration of a solute in a saturated solution after it has reached equilibrium with the excess solid.

1. Materials and Equipment:

-

This compound (high purity)

-

A range of organic solvents of interest (HPLC grade)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by ensuring the measured concentration does not change between later time points (e.g., 24 and 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid solvent evaporation or temperature changes.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution, accounting for any dilutions.

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.

-

References

- 1. This compound | 328-93-8 [chemicalbook.com]

- 2. This compound CAS#: 328-93-8 [m.chemicalbook.com]

- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]

- 6. 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 [chemicalbook.com]

- 7. CAS:393-11-3, 5-氨基-2-硝基三氟甲苯-毕得医药 [bidepharm.com]

- 8. Buy 3-(Aminomethyl)-4-(trifluoromethyl)aniline | 1349717-10-7 [smolecule.com]

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety in Anilines for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on the physicochemical and pharmacological properties of bioactive molecules. When appended to an aniline (B41778) scaffold, the CF₃ group exerts a strong electron-withdrawing effect, significantly modulating the characteristics of the parent molecule. This technical guide provides a comprehensive overview of the electron-withdrawing effects of trifluoromethyl groups in anilines, offering valuable insights for professionals engaged in drug discovery and development.

Physicochemical Consequences of Trifluoromethyl Substitution

The introduction of a trifluoromethyl group onto an aniline ring induces significant alterations in its fundamental physicochemical properties. These changes are primarily driven by the high electronegativity of the fluorine atoms, leading to a powerful inductive electron-withdrawing effect (-I effect).

Impact on Basicity (pKa)

The most direct consequence of the CF₃ group's electron-withdrawing nature is a marked decrease in the basicity of the aniline nitrogen. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, and the CF₃ group further pulls this electron density towards itself. This reduction in electron density at the nitrogen atom makes it less available for protonation, resulting in a lower pKa value for the corresponding anilinium ion. This modulation of pKa is critical in drug design as it influences the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[1]

Table 1: pKa Values of Representative Trifluoromethyl-Substituted Anilines

| Compound | pKa of Conjugate Acid |

| Aniline | 4.62[1] |

| 2-(Trifluoromethyl)aniline | < 2.5 |

| 3-(Trifluoromethyl)aniline | 3.52 |

| 4-(Trifluoromethyl)aniline | 2.75[1] |

Note: pKa values can vary slightly depending on the experimental conditions.

Hammett and Taft Constants: Quantifying Electronic Effects

The electronic influence of substituents on aromatic rings can be quantified using Hammett (σ) and Taft (σ*) constants. The positive values of these constants for the trifluoromethyl group confirm its strong electron-withdrawing character. The Hammett constants are particularly useful for predicting the reactivity of substituted aromatic compounds and understanding their electronic properties.[2] The Taft equation further dissects these effects into polar and steric components.[3]

Table 2: Hammett (σ) and Taft (σ) Constants for the Trifluoromethyl Group*

| Constant | Ortho (σₒ) | Meta (σₘ) | Para (σₚ) | Taft (σ*) |

| Value | 0.46 | 0.43[4] | 0.54[4] | 0.92 |

These constants are invaluable tools for quantitative structure-activity relationship (QSAR) studies in drug discovery.

Experimental Protocols

Synthesis of Trifluoromethylated Anilines

The synthesis of trifluoromethylated anilines often involves the introduction of the trifluoromethyl group onto a pre-existing aniline or a precursor molecule. Various methods have been developed, including nucleophilic and electrophilic trifluoromethylation reactions. A general workflow for the synthesis of a trifluoromethylated aniline is depicted below.

Caption: Generalized workflow for the synthesis of trifluoromethylated anilines.

A specific example is the synthesis of N-methyl-N-(trifluoromethyl)aniline. In a typical procedure, N-methylaniline is reacted with sodium triflinate (CF₃SO₂Na) and triphenylphosphine (B44618) (PPh₃) in acetonitrile (B52724) at room temperature. The reaction proceeds to give the desired product in good yield.

Determination of pKa by Potentiometric Titration

The pKa of a trifluoromethyl-substituted aniline can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized titrant (e.g., HCl or NaOH) to a solution of the analyte while monitoring the pH.

Experimental Protocol for pKa Determination:

-

Sample Preparation: Accurately weigh a sample of the trifluoromethylated aniline and dissolve it in a suitable solvent, often a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility.[5] The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Electronic Effects on Molecular Interactions and Reactivity

The strong inductive effect of the trifluoromethyl group significantly influences the electron distribution within the aniline ring, impacting its reactivity and interactions with other molecules.

Inductive and Resonance Effects

The CF₃ group is a classic example of a meta-directing deactivator in electrophilic aromatic substitution reactions.[6] This is due to its strong -I effect, which withdraws electron density from the entire aromatic ring, making it less susceptible to attack by electrophiles. While there is no significant resonance effect (-R effect) from the CF₃ group itself, its powerful inductive pull destabilizes the positively charged intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack.

Caption: Logical relationship of the CF₃ group's electronic effects on aniline.

Implications for Drug Development

The electron-withdrawing properties of the trifluoromethyl group impart several advantageous features to aniline-containing drug candidates:

-

Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are highly resistant to metabolic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.[7]

-

Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The altered electronic properties of the aniline ring can lead to enhanced binding interactions with biological targets, such as enzymes and receptors. The CF₃ group can participate in favorable dipole-dipole or other non-covalent interactions within a binding pocket.

-

Modulation of Acidity/Basicity: As discussed, the CF₃ group significantly lowers the pKa of the aniline. This allows for fine-tuning of the ionization state of a drug molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal (B13267) of medicinal chemists. Its strong electron-withdrawing effect, when applied to the aniline scaffold, provides a reliable strategy for modulating key physicochemical and pharmacological properties. A thorough understanding of these effects, quantified by parameters such as pKa and Hammett constants, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of these important molecules, facilitating their application in cutting-edge drug discovery programs.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Taft equation - Wikipedia [en.wikipedia.org]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. enamine.net [enamine.net]

- 5. acl.digimat.in [acl.digimat.in]

- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Reactivity of 2,5-Bis(trifluoromethyl)aniline in Electrophilic Aromatic Substitution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,5-bis(trifluoromethyl)aniline in electrophilic aromatic substitution (EAS) reactions. Due to the presence of two potent electron-withdrawing trifluoromethyl groups, the aromatic ring of this compound is severely deactivated, presenting significant challenges for direct electrophilic functionalization. This document details the electronic properties of this compound, explores its anticipated reactivity in key EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions, and provides detailed experimental protocols for the most viable synthetic strategies, which typically involve the protection of the amine functionality. Quantitative data, where available for analogous systems, is summarized to provide a comparative framework.

Introduction

This compound is a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility largely stems from the presence of the trifluoromethyl groups, which can enhance metabolic stability, lipophilicity, and binding affinity of the target molecules. However, these same electron-withdrawing groups drastically reduce the nucleophilicity of the aniline (B41778) ring, making it highly resistant to conventional electrophilic aromatic substitution reactions.[2] Understanding the electronic landscape and predicting the reactivity of this substrate is paramount for designing effective synthetic routes.

Electronic Properties of this compound

The reactivity of an aromatic ring in electrophilic substitution is primarily governed by the electronic effects of its substituents. In this compound, the key contributors are the amino group (-NH₂) and the two trifluoromethyl groups (-CF₃).

-

Amino Group (-NH₂): The amino group is a strong activating group due to the +R (resonance) effect of the nitrogen lone pair, which donates electron density to the aromatic ring. It is an ortho, para-director.

-

Trifluoromethyl Groups (-CF₃): The trifluoromethyl group is a powerful deactivating group due to its strong -I (inductive) effect, stemming from the high electronegativity of the fluorine atoms. It is a meta-director.[3]

The combined effect of one strongly activating group and two potent deactivating groups results in a complex electronic environment. The deactivating inductive effect of the two -CF₃ groups overwhelmingly dominates the activating resonance effect of the -NH₂ group, leading to a significantly electron-deficient aromatic ring. This severe deactivation makes direct electrophilic attack on the ring challenging and often requires harsh reaction conditions.

Reactivity in Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on this compound is generally not a viable synthetic strategy due to the heavily deactivated nature of the ring. Furthermore, the basicity of the amino group can lead to side reactions, particularly in the presence of strong acids which are often required for EAS on deactivated substrates. Protonation of the amino group forms an anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group.[4][5]

The most practical approach for the functionalization of this compound via electrophilic aromatic substitution involves a three-step sequence:

-

Protection of the Amino Group: The amino group is converted into a less activating and non-basic group, such as an amide (e.g., acetanilide). This prevents protonation and moderates the reactivity of the ring.

-

Electrophilic Aromatic Substitution: The desired electrophile is introduced onto the activated, protected ring.

-

Deprotection: The protecting group is removed to regenerate the amino functionality.

Nitration

Direct nitration of highly deactivated anilines is often problematic, leading to oxidation and the formation of a significant amount of the meta-isomer due to protonation of the amino group in the strongly acidic nitrating mixture.[4] Therefore, protection of the amino group is essential. The acetamido group (-NHCOCH₃) is an ortho, para-director, and while less activating than a free amino group, it is sufficient to allow for nitration.

Regioselectivity: In the case of N-acetyl-2,5-bis(trifluoromethyl)aniline, the directing effects of the substituents need to be considered. The acetamido group directs ortho and para to itself (positions 4 and 6), while the two meta-directing trifluoromethyl groups direct to positions 4 and 6 relative to the -CF₃ at C2, and to position 4 relative to the -CF₃ at C5. The confluence of these directing effects strongly favors substitution at the C4 and C6 positions. Steric hindrance from the adjacent acetamido and trifluoromethyl groups might influence the ratio of the two products.

Halogenation

Similar to nitration, direct halogenation of anilines, especially with bromine, can lead to polyhalogenation due to the strong activating nature of the amino group.[6] For a deactivated aniline like this compound, while polyhalogenation is less of a concern, the reaction would still likely require forcing conditions. Protection as an acetanilide (B955) provides a controllable route to monohalogenated products.

Regioselectivity: The directing effects for halogenation of N-acetyl-2,5-bis(trifluoromethyl)aniline are the same as for nitration, predicting substitution at the C4 and C6 positions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful with anilines.[7][8][9] The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[10] This results in the formation of a positively charged nitrogen atom adjacent to the ring, which acts as a very strong deactivating group, shutting down the electrophilic substitution.[11] Even after protection as an acetanilide, the deactivation of the ring by the two trifluoromethyl groups is likely too severe for the Friedel-Crafts reaction to proceed.

Quantitative Data

| Substrate | Reaction | Reagents | Product | Yield | Reference |

| m-trifluoromethyl isobutyranilide | Nitration | 90% HNO₃, 15-18% Oleum | 3'-Trifluoromethyl-4'-nitro-isobutyranilide | Not specified | [12] |

Experimental Protocols

The following protocols are based on general procedures for the protection, substitution, and deprotection of deactivated anilines and should be adapted and optimized for this compound.

Protocol 1: Acetylation of this compound

This protocol describes the protection of the amino group as an acetanilide.

Workflow:

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask.

-

Slowly add acetic anhydride (approximately 1.1 equivalents) to the stirred solution.

-

Gently heat the reaction mixture, for example, to 50°C for 30 minutes, to ensure the completion of the reaction.

-